molecular formula C12H26ClN3O2 B12316213 2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride

2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride

Cat. No.: B12316213
M. Wt: 279.81 g/mol
InChI Key: HFVHGKYAWRWECE-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride is a compound with a complex structure that includes an amino group, a hexanamide group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanoic acid: A precursor in the synthesis of the compound.

    Hexanamide: Shares the amide functional group.

    2-Amino-4-methylpentanenitrile hydrochloride: Another compound with a similar amino group and hydrochloride salt.

Uniqueness

2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]hexanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-4-5-6-10(11(14)16)15-12(17)9(13)7-8(2)3;/h8-10H,4-7,13H2,1-3H3,(H2,14,16)(H,15,17);1H

InChI Key

HFVHGKYAWRWECE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N.Cl

Origin of Product

United States

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